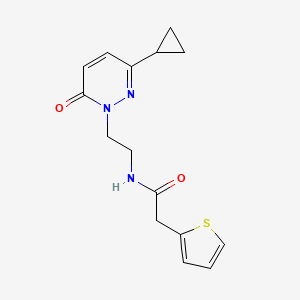
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide" is a heterocyclic amide derivative that is not directly described in the provided papers. However, similar compounds with structural variations have been synthesized and studied for their biological activities and structural properties. For instance, a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and characterized, showing significant antioxidant and antimicrobial properties . Another related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, was prepared and its crystal structure was determined, revealing intramolecular and intermolecular hydrogen bonding .
Synthesis Analysis
The synthesis of related compounds typically involves a coupling reaction or an N-acylation reaction. For example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Similarly, 2-Phenyl-N-(pyrazin-2-yl)acetamide was prepared by a coupling reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single-crystal X-ray crystallography . The crystal packing is often stabilized by hydrogen bonds, and the structures are solved by direct methods and refined to a high degree of accuracy . The molecular structure of the compound would likely be characterized using similar techniques.
Chemical Reactions Analysis
The chemical reactions of related compounds have not been explicitly detailed in the provided papers. However, the biological evaluation of these compounds suggests that they can interact with biological targets, such as DNA bases or microbial strains, indicating that they may undergo specific chemical reactions within biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their crystallization behavior, thermal stability, and spectroscopic characteristics . For example, 2-Phenyl-N-(pyrazin-2-yl)acetamide crystallizes in the monoclinic space group and exhibits an intramolecular C–H···O hydrogen bond . The compound would likely exhibit similar properties, which could be determined through elemental analysis, spectroscopic studies, and crystallography.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research has focused on the synthesis of novel classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, highlighting the versatility of similar compounds in creating fused azines and other heterocyclic compounds. These synthesis pathways offer insights into the chemical properties and reactivity of the compound under study (Ibrahim & Behbehani, 2014).
- Another aspect of research delves into the diastereomerically pure synthesis of related compounds, demonstrating the potential of specific synthetic routes to yield compounds with defined stereochemistry. This has implications for the development of compounds with selective biological activities (Galeazzi, Mobbili, & Orena, 1996).
Biological Activities
- A study on the antimicrobial evaluation of novel heterocyclic compounds derived from related precursors showed promising results against various microbial strains, underscoring the potential therapeutic applications of such compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
- Research into the anti-inflammatory, analgesic, and antioxidant activities of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates, which share a core structural similarity, revealed compounds with significant biological activities, comparable to standard drugs in some cases. This indicates the potential pharmacological relevance of the compound (Attimarad, Khedr, & Aldhubiab, 2017).
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(10-12-2-1-9-21-12)16-7-8-18-15(20)6-5-13(17-18)11-3-4-11/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHBFZFFCZMTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)
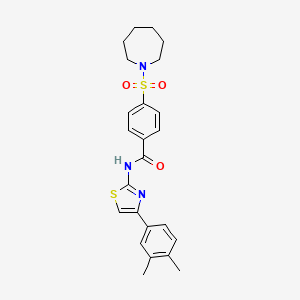
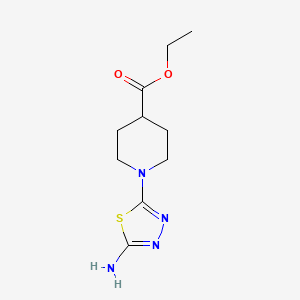
![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)

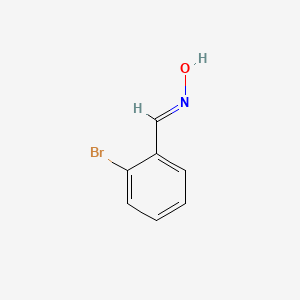
![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2503930.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2503932.png)
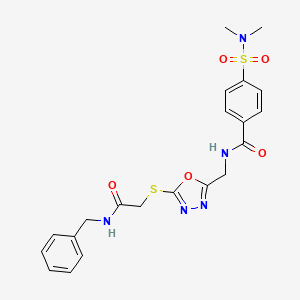
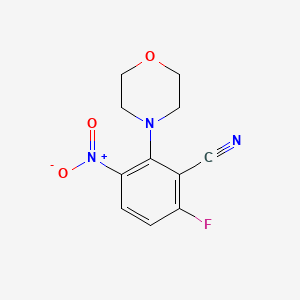

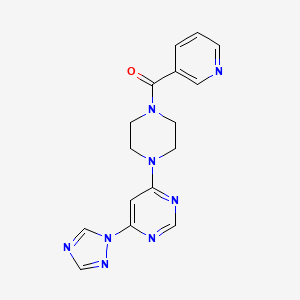
![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)